4-fluoro-3-morpholin-4-ylsulfonyl-N-(2,4,6-trimethylphenyl)benzamide
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Overview
Description
4-fluoro-3-morpholin-4-ylsulfonyl-N-(2,4,6-trimethylphenyl)benzamide is a complex organic compound characterized by its unique chemical structure. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure comprises a benzamide core substituted with a 4-fluoro group, a morpholin-4-ylsulfonyl group, and a 2,4,6-trimethylphenyl group, which contribute to its distinctive properties.
Mechanism of Action
Target of Action
The primary target of 4-fluoro-N-mesityl-3-(4-morpholinylsulfonyl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, which are key biochemical pathways in cellular respiration.
Mode of Action
4-fluoro-N-mesityl-3-(4-morpholinylsulfonyl)benzamide interacts with its target, SDH, by forming hydrogen bonds and pi-pi interactions . This interaction inhibits the activity of SDH, leading to changes in the biochemical pathways it is involved in .
Biochemical Pathways
The inhibition of SDH affects the citric acid cycle and the electron transport chain . These pathways are responsible for the production of ATP, the primary energy currency of the cell. The inhibition of SDH can therefore disrupt energy production in the cell.
Result of Action
The inhibition of SDH by 4-fluoro-N-mesityl-3-(4-morpholinylsulfonyl)benzamide leads to a disruption in energy production in the cell . This can have various effects at the molecular and cellular level, depending on the specific cell type and the organism’s overall physiological state.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-morpholin-4-ylsulfonyl-N-(2,4,6-trimethylphenyl)benzamide typically involves multiple steps. One common synthetic route starts with the substitution of morpholine on a difluorobenzene derivative, followed by the introduction of the sulfonyl group and the trimethylphenyl group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The process may include purification steps such as crystallization, distillation, or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-morpholin-4-ylsulfonyl-N-(2,4,6-trimethylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-fluoro-3-morpholin-4-ylsulfonyl-N-(2,4,6-trimethylphenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-3-(morpholine-4-sulfonyl)-N-(2,4,6-trimethylphenyl)benzamide
- 4-fluoro-3-(4-morpholinylsulfonyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Uniqueness
4-fluoro-3-morpholin-4-ylsulfonyl-N-(2,4,6-trimethylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-fluoro-3-morpholin-4-ylsulfonyl-N-(2,4,6-trimethylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4S/c1-13-10-14(2)19(15(3)11-13)22-20(24)16-4-5-17(21)18(12-16)28(25,26)23-6-8-27-9-7-23/h4-5,10-12H,6-9H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRCCRNPWMNNJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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